6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, an imidazol-1-ylmethyl group at the 4th position, and a methyl group at the 7th position of the chromen-2-one core structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Imidazolylmethylation: The imidazol-1-ylmethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the hydroxylated chromen-2-one with imidazole and a suitable alkylating agent such as methyl iodide.
Methylation: The methyl group at the 7th position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to form a ketone or aldehyde group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, dimethyl sulfate, imidazole.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Introduction of various functional groups at the imidazol-1-ylmethyl position.
Scientific Research Applications
6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as carbonic anhydrase or kinases.
DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Comparison with Similar Compounds
6-hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
6-hydroxy-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one: Lacks the methyl group at the 7th position, which may affect its biological activity and chemical properties.
4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one: Lacks the hydroxy group at the 6th position, which may influence its reactivity and interactions with biological targets.
6-hydroxy-7-methyl-2H-chromen-2-one:
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-13-11(6-12(9)17)10(5-14(18)19-13)7-16-3-2-15-8-16/h2-6,8,17H,7H2,1H3 |
InChI Key |
ZBGODVZFZBFQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.